molecular formula C23H27N3O4S B11233758 2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

2-ethoxy-5-isopropyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11233758
M. Wt: 441.5 g/mol
InChI Key: DVJPUCMIZLZBHL-UHFFFAOYSA-N
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Description

2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O4S/c1-4-29-21-12-10-19(17(2)3)16-22(21)31(27,28)24-14-15-30-23-13-11-20(25-26-23)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3

InChI Key

DVJPUCMIZLZBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the ethoxy and phenylpyridazinyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds with similar structures and pharmacological properties.

    Phenylpyridazines: Compounds containing the phenylpyridazine moiety, known for their biological activity.

Uniqueness

What sets 2-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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